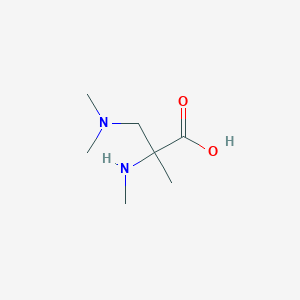

3-(Dimethylamino)-2-methyl-2-(methylamino)propanoic acid

Description

Properties

Molecular Formula |

C7H16N2O2 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-(dimethylamino)-2-methyl-2-(methylamino)propanoic acid |

InChI |

InChI=1S/C7H16N2O2/c1-7(8-2,6(10)11)5-9(3)4/h8H,5H2,1-4H3,(H,10,11) |

InChI Key |

MKJXTDQDQQTQCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(C)C)(C(=O)O)NC |

Origin of Product |

United States |

Preparation Methods

Mannich-Type Synthesis from Isobutyraldehyde, Formaldehyde, and Dimethylamine

One of the primary methods for synthesizing amino-substituted propanoic acids related to 3-(dimethylamino)-2-methyl-2-(methylamino)propanoic acid involves a Mannich reaction using isobutyraldehyde, formaldehyde (or paraformaldehyde), and dimethylamine. This approach is well-documented in patent literature and involves the following key features:

- Starting Materials : Isobutyraldehyde, formaldehyde (gaseous, aqueous, or polymeric forms like paraformaldehyde), and dimethylamine hydrochloride.

- Reaction Conditions : The reaction is conducted in an acidic environment or with amine salts, but a notable improvement involves carrying out the reaction at mildly alkaline pH (9-11) by using excess dimethylamine to avoid complex workup and environmental issues.

- Temperature and Pressure : Batch reactions are performed in a pressure vessel at 80–120 °C and 1.5–4 bar pressure, with reaction times ranging from 1 to 6 hours depending on temperature.

- Process Variants : Continuous flow tube reactors with residence times of 0.5 to 3 hours have also been employed.

- Workup : After reaction completion, the mixture is distilled to separate aqueous and organic phases; the product is isolated from the organic phase.

- Advantages : The method avoids environmentally harmful steps and allows industrial-scale preparation.

| Parameter | Details |

|---|---|

| Aldehyde | Isobutyraldehyde |

| Formaldehyde Source | Gaseous, aqueous solution, paraformaldehyde |

| Amines | Dimethylamine (excess for pH control) |

| pH | 9–11 (alkaline) |

| Temperature | 80–120 °C |

| Pressure | 1.5–4 bar |

| Reaction Time | 1–6 hours (batch), 0.5–3 hours (flow) |

| Isolation | Distillation, phase separation |

| Yield | Not explicitly stated, but process optimized for industrial scale |

This method is described in detail in the European patent EP0046288B1 and related literature.

Alkylation Route Using 3-Dimethylamino-2-methylpropyl Chloride

Another synthetic approach involves the alkylation of suitable nucleophilic substrates with 3-dimethylamino-2-methylpropyl chloride, which can be converted into the target compound or its derivatives:

- Starting Materials : 2-methoxyphenothiazine or related nucleophiles and 3-dimethylamino-2-methylpropyl chloride.

- Base Used : Sodium amide as a strong base in anhydrous xylene solvent.

- Reaction Conditions : The nucleophile is heated with sodium amide, followed by dropwise addition of the alkyl chloride at boiling temperature (~135 °C), then continued heating for extended periods (up to 18 hours).

- Workup : Reaction mixture is treated with methanesulfonic acid aqueous solution, followed by washing with sodium hydroxide and ether extraction. The product is purified by vacuum distillation.

- Yield : Approximately 65% yield reported for the alkylation product.

- Physical Properties : Product boiling point around 182–191 °C at 0.15 mm Hg vacuum.

This method is reported in Russian patent RU2233274C1 and related German patent literature.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Conditions | Yield / Remarks |

|---|---|---|---|

| Mannich Reaction (EP0046288B1) | Isobutyraldehyde, formaldehyde, dimethylamine | 80–120 °C, 1.5–4 bar, pH 9–11, 1–6 h batch or flow | Industrially scalable, avoids complex workup |

| Alkylation (RU2233274C1) | 2-methoxyphenothiazine, 3-dimethylamino-2-methylpropyl chloride | Sodium amide, anhydrous xylene, reflux, 18 h | 65% yield, requires strong base and careful workup |

| Stepwise Amination / Derivatization | Amino acid derivatives, methylation reagents | Variable, multi-step | Not directly reported for target compound |

Research Results and Analytical Data

- NMR Characterization : Related compounds show characteristic ^1H-NMR signals for N(CH3)2 groups around δ 2.9–3.0 ppm and methylene protons adjacent to amino groups with coupling constants indicative of geminal and vicinal coupling.

- Molecular Weight : 160.21 g/mol as per PubChem data.

- Purity and Isolation : Distillation and chromatographic purification are common final steps to isolate the pure amino acid derivative.

- Environmental and Practical Considerations : The Mannich reaction under alkaline conditions reduces hazardous waste and simplifies isolation compared to acidic salt formation routes.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-methyl-2-(methylamino)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

Substitution: The amino groups in the compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of 3-(Dimethylamino)-2-methyl-2-(methylamino)propanoic acid include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of 3-(Dimethylamino)-2-methyl-2-(methylamino)propanoic acid depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

3-(Dimethylamino)-2-methyl-2-(methylamino)propanoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methyl-2-(methylamino)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes, leading to specific biological effects.

Comparison with Similar Compounds

2-Methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoic acid

- Structure: Shares the 2-methyl-2-(methylamino) core but replaces the dimethylamino group with a pyrazole ring at position 3.

- Applications: Primarily used in lab research, with discontinued commercial availability noted (CAS: 1251216-92-8) .

3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride

- Structure: A phenyl-substituted variant with a bromine atom at the para position and a methylamino group at position 2.

- The hydrochloride salt enhances aqueous solubility .

2-Amino-3-(methylamino)-propanoic acid (BMAA)

- Structure: Linear chain with amino (NH₂) and methylamino (NHCH₃) groups at positions 2 and 3.

- Properties : Exhibits neurotoxicity linked to amyotrophic lateral sclerosis (ALS). Blood-brain barrier permeability is low (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g), limiting brain uptake unless administered at high doses (>100 mg/kg) .

- Applications : Used in neurotoxicity studies; contrasts with the target compound’s branched structure, which may reduce toxicity.

Functional Analogues

Lauryl Methylamino Propionate

- Structure: Combines a dodecyl (lauryl) chain with a methylamino propionate moiety.

- Properties : Acts as an antistatic agent in cosmetics (CAS: 67801-62-1). The long alkyl chain enhances surfactant properties, unlike the shorter branched chain of the target compound .

- Applications : Cosmetic formulations; highlights structural flexibility in propionate derivatives for industrial uses.

3-(Dimethylamino)propanoic Acid

- Structure: Linear chain with a dimethylamino group at position 3 (CAS: 6300-04-5).

- Properties : Smaller molecular weight (117.15 g/mol) and higher polarity due to the absence of a quaternary carbon. Used as a biochemical intermediate .

- Applications : Contrasts with the target compound’s steric complexity, which may alter pharmacokinetics.

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Biological Activity/Application | Solubility/Stability |

|---|---|---|---|---|

| 3-(Dimethylamino)-2-methyl-2-(methylamino)propanoic acid | ~174.2* | 2-methyl, 2-methylamino, 3-dimethylamino | Research (hypothetical) | Moderate (polar substituents) |

| 2-Methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoic acid | 213.2 | Pyrazole at position 3 | Lab research (discontinued) | Low (aromatic substituent) |

| BMAA | 118.1 | Linear amino and methylamino groups | Neurotoxicity studies | High aqueous solubility |

| 3-(4-Bromophenyl)-2-(methylamino)propanoic acid HCl | 294.58 | Bromophenyl at position 3 | Drug discovery building block | High (salt form) |

| Lauryl Methylamino Propionate | Variable | Lauryl chain + methylamino propionate | Cosmetic antistatic agent | Lipophilic |

*Calculated based on structural analogs.

Biological Activity

3-(Dimethylamino)-2-methyl-2-(methylamino)propanoic acid, also known as DMAMP, is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C6H13N2O2

- Molecular Weight : 129.18 g/mol

- Structure : The compound features a dimethylamino group and a methylamino group attached to a propanoic acid backbone, allowing for versatile interactions in biological systems .

The biological activity of DMAMP is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been identified:

- Enzyme Interaction : DMAMP can act as a substrate for enzymes involved in amino acid metabolism, which may influence metabolic pathways and cellular signaling.

- Receptor Modulation : The compound may interact with various receptors, potentially altering their activity and leading to specific biological outcomes .

Antimicrobial Properties

Research indicates that DMAMP exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for DMAMP against select bacterial strains are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that DMAMP has potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

In Vivo Studies

In vivo studies using animal models have provided insights into the efficacy of DMAMP:

- Mouse Infection Model : In a BALB/c mouse model infected with Mycobacterium tuberculosis, DMAMP was administered at doses of 100 and 200 mg/kg. While the compound showed tolerability, it did not significantly reduce lung burdens compared to untreated controls, indicating a need for further optimization of dosing regimens or formulations .

Case Studies

- Pharmacokinetic Studies : A study examined the pharmacokinetics of DMAMP after oral administration in mice. It was found that free concentrations remained above the MIC for over 24 hours, suggesting potential for sustained efficacy in therapeutic applications .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of DMAMP revealed that modifications to the substituents on the phenyl ring could enhance solubility and potency. For example, lipophilic groups at specific positions improved antibacterial activity while polar groups diminished it .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 3-(Dimethylamino)-2-methyl-2-(methylamino)propanoic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation or reductive amination to introduce dimethylamino and methylamino groups. For example, analogous amino acid derivatives (e.g., (S)-2-Amino-3-(methylamino)-propanoic acid) are synthesized via protecting-group strategies to prevent undesired side reactions . Optimization of solvent systems (e.g., acetonitrile/chloroform mixtures) and base selection (e.g., DIPEA) can enhance reaction efficiency . Purification via column chromatography or recrystallization is critical to achieve >95% purity, as validated by HPLC .

Q. How should researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Use - and -NMR to confirm backbone structure and substituent positions. For stereochemical resolution, 2D NMR (e.g., NOESY) or X-ray crystallography is recommended .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO, expected [M+H] = 185.1295) .

- InChI Key : Cross-reference with databases like PubChem using standardized identifiers (e.g., InChIKey=NAHAKDRSHCXMBT-ZCFIWIBFSA-N for similar compounds) .

Q. What analytical methods are suitable for assessing purity in research-grade samples?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/water (0.1% TFA). Compare retention times to certified reference standards .

- TLC : Monitor reaction progress using silica gel plates and ninhydrin staining for amine detection .

- Elemental Analysis : Confirm elemental composition (C, H, N) within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can conflicting data on stereochemical configuration be resolved?

- Methodological Answer :

- Chiral Chromatography : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configuration .

- Crystallography : Solve single-crystal structures to unambiguously determine stereochemistry, as demonstrated for related propanoic acid derivatives .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, highlights reaction optimization at 22°C with DIPEA to suppress side reactions .

- Flow Chemistry : Continuous flow systems improve mixing and heat transfer, reducing decomposition risks .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can computational methods predict the compound's biological activity or binding interactions?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Validate with experimental IC data from enzyme inhibition assays .

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

- MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.